molecular formula C8H6BrClN2 B6163838 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 2231673-48-4

3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B6163838
CAS RN: 2231673-48-4
M. Wt: 245.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine, also known as 3-BCMP, is an organic compound that belongs to the class of pyrrolopyridines. It is a heterocyclic compound with a fused five-membered ring and a six-membered ring, and is known for its unique properties. In recent years, 3-BCMP has gained significant interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine has been studied extensively for its potential applications in various fields, such as biology, chemistry, and medicine. In biology, 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine has been used as a fluorescent probe for the detection of proteins and other biomolecules. In chemistry, 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine has been used as a reagent in organic synthesis reactions, such as the synthesis of pyrrolo[2,3-c]pyridines and pyrrolo[2,3-d]pyridines. In medicine, 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine has been studied for its potential use as an anti-cancer agent.

Mechanism of Action

The exact mechanism of action of 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as topoisomerase II, which is involved in the replication of DNA. In addition, 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine has been shown to bind to DNA and disrupt the normal structure of DNA, which can lead to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine have been studied extensively in both in vitro and in vivo studies. In vitro studies have shown that 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine can inhibit the activity of topoisomerase II, as well as other enzymes involved in DNA replication and transcription. In vivo studies have shown that 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine can induce apoptosis in cancer cells, as well as inhibit the growth of tumor cells. In addition, 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine in laboratory experiments include its low cost, low toxicity, and ease of synthesis. In addition, 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in various fields, making it an ideal compound for laboratory experiments. However, there are some limitations to using 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine in laboratory experiments. For example, the compound is highly sensitive to light and oxygen, which can affect its stability. In addition, 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is not soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential applications of 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine are still being explored, and there are many potential future directions for research. For example, 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine could be used as a fluorescent probe for the detection of proteins, nucleic acids, and other biomolecules. In addition, 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine could be used as a reagent in organic synthesis reactions, such as the synthesis of pyrrolo[2,3-c]pyridines and pyrrolo[2,3-d]pyridines. Finally, 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine could be studied further for its potential use as an anti-cancer agent.

Synthesis Methods

The synthesis of 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is a multi-step process that involves several chemical reactions. The first step is a nucleophilic substitution reaction, which is used to synthesize a precursor compound, 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine (3-BMP). This reaction is carried out using bromoacetaldehyde and an appropriate base, such as sodium ethoxide. The second step is a Friedel-Crafts acylation reaction, which is used to convert the precursor compound into 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine. This reaction is carried out using 7-chloroacetyl chloride and an appropriate catalyst, such as aluminum chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine involves the introduction of bromine and chlorine atoms onto a pyrrolopyridine ring system, followed by methylation at the 1-position.", "Starting Materials": [ "2-methyl-1H-pyrrolo[2,3-c]pyridine", "bromine", "chlorine", "sodium hydroxide", "methyl iodide", "potassium carbonate", "acetonitrile" ], "Reaction": [ "Step 1: Bromination of 2-methyl-1H-pyrrolo[2,3-c]pyridine with bromine in acetonitrile in the presence of sodium hydroxide to yield 3-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine.", "Step 2: Chlorination of 3-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine with chlorine in acetonitrile in the presence of potassium carbonate to yield 3-bromo-7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.", "Step 3: Methylation of 3-bromo-7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine with methyl iodide in acetonitrile in the presence of potassium carbonate to yield 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine." ] }

CAS RN

2231673-48-4

Product Name

3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine

Molecular Formula

C8H6BrClN2

Molecular Weight

245.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.